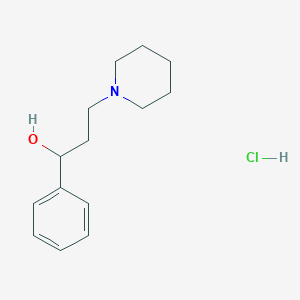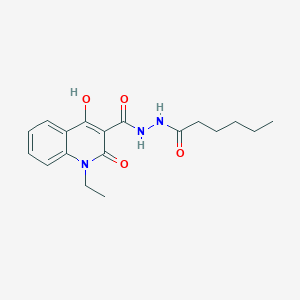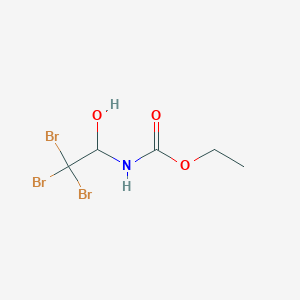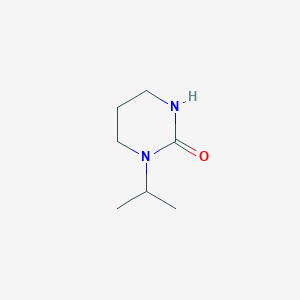
4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide: , also known by its chemical formula C19H19N3O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 4-methoxybenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. Subsequent cyclization with an appropriate aldehyde yields the final product.
Reaction Conditions::- Cyclization occurs with an aldehyde (e.g., benzaldehyde or cinnamaldehyde ).
4-Methoxybenzoyl chloride: reacts with in anhydrous solvent (e.g., dichloromethane or ethanol).
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Undergoes oxidation reactions, potentially yielding various derivatives.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Reacts with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Nucleophilic substitution using or .
Major Products:: The major products depend on the specific reaction conditions and substituents used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth and inflammation.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, the unique combination of the methoxy group, hydrazino moiety, and benzamide backbone sets 4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide apart.
Similar Compounds::4-Hydroxy-2-quinolones: These compounds share some structural features but lack the hydrazino group.
This compound: has a distinct profile.
Eigenschaften
CAS-Nummer |
767310-69-0 |
|---|---|
Molekularformel |
C19H19N3O3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-methoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-11-9-16(10-12-17)19(24)20-14-18(23)22-21-13-5-8-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,20,24)(H,22,23)/b8-5+,21-13+ |
InChI-Schlüssel |
YQXGAOKCMZOVDM-QRJSFIJRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)

![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)

![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)




